molecular formula C22H23F3N4O B10904616 [5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone

[5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone

Cat. No.: B10904616
M. Wt: 416.4 g/mol
InChI Key: AFUZUSPUDYOVQC-UHFFFAOYSA-N
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Description

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-A]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-A]pyrimidine core through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group and the phenyl ring can be achieved through selective substitution reactions. The final step involves the attachment of the 2,4,6-trimethylpiperidino group to the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desired properties.

Biology

In biological research, 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine Derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups often have enhanced stability and bioactivity.

    Phenyl-Substituted Compounds: The presence of a phenyl ring can influence the compound’s chemical and biological properties.

Uniqueness

The uniqueness of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YLmethanone lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H23F3N4O

Molecular Weight

416.4 g/mol

IUPAC Name

[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2,4,6-trimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H23F3N4O/c1-13-9-14(2)28(15(3)10-13)21(30)18-12-20-26-17(16-7-5-4-6-8-16)11-19(22(23,24)25)29(20)27-18/h4-8,11-15H,9-10H2,1-3H3

InChI Key

AFUZUSPUDYOVQC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C(C1)C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F)C

Origin of Product

United States

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